cis-Hexahydrophthalic anhydride

Description

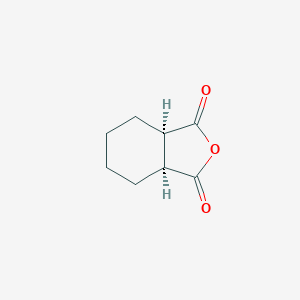

Structure

3D Structure

Properties

IUPAC Name |

(3aS,7aR)-3a,4,5,6,7,7a-hexahydro-2-benzofuran-1,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10O3/c9-7-5-3-1-2-4-6(5)8(10)11-7/h5-6H,1-4H2/t5-,6+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MUTGBJKUEZFXGO-OLQVQODUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2C(C1)C(=O)OC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC[C@H]2[C@@H](C1)C(=O)OC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001026621 | |

| Record name | cis-Cyclohexane-1,2-dicarboxylic anhydride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001026621 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White to pale yellow crystalline solid; mp = 31-36 deg C; [Alfa Aesar MSDS] | |

| Record name | cis-Cyclohexane-1,2-dicarboxylic anhydride | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/20446 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

13149-00-3 | |

| Record name | cis-1,2-Cyclohexanedicarboxylic anhydride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13149-00-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Hexahydrophthalic anhydride, cis- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013149003 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | cis-Cyclohexane-1,2-dicarboxylic anhydride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001026621 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | cis-cyclohexane-1,2-dicarboxylic anhydride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.032.791 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | HEXAHYDROPHTHALIC ANHYDRIDE, CIS- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B52Z7TNV87 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

In-Depth Technical Guide: cis-Hexahydrophthalic Anhydride - A Cycloaliphatic Cornerstone for Advanced Polymer Systems

A Senior Application Scientist's Perspective for Researchers, Scientists, and Drug Development Professionals

This technical guide offers a comprehensive exploration of cis-hexahydrophthalic anhydride, a key cycloaliphatic dicarboxylic anhydride. The content herein is structured to provide not just factual data, but a deeper, field-tested understanding of its chemical behavior, structural nuances, and practical applications. This document is designed to empower researchers and professionals with the causal insights necessary for innovation in material science and drug development.

Core Identity and Structural Framework of this compound

This compound, systematically named (3aR,7aS)-Hexahydroisobenzofuran-1,3-dione, is a white, low-melting crystalline solid. Its molecular architecture, a fusion of a saturated cyclohexane ring and a five-membered anhydride ring, is the foundation of its distinct chemical personality. This alicyclic structure, devoid of aromaticity, imparts superior weathering resistance and thermal stability to polymers derived from it when compared to its aromatic analog, phthalic anhydride.

Fundamental Identifiers:

Physicochemical Characteristics

The operational utility of this compound is dictated by its physical and chemical properties. Its low melting point and good solubility in common organic solvents make it a versatile and process-friendly reagent, particularly as a curing agent for resins.

| Property | Value | Source(s) |

| Appearance | White crystalline solid | [3] |

| Melting Point | 32-34 °C | [2] |

| Boiling Point | 158 °C at 17 mmHg | [2] |

| Solubility | Miscible with benzene, toluene, acetone, chloroform, ethanol, and ethyl acetate; slightly soluble in petroleum ether. Reacts with water. | [3] |

Unveiling the Molecular Structure

The reactivity of this compound is intrinsically linked to the strained anhydride ring. The cis-configuration of the fused cyclohexane ring dictates the spatial arrangement of the carbonyl groups, influencing their accessibility to nucleophiles. This stereochemistry is a critical determinant in its reaction kinetics and the properties of the resulting polymers.

Caption: 2D representation of the this compound molecule.

Key Reaction Pathways: A Mechanistic View

The anhydride functional group is the epicenter of this compound's reactivity, readily participating in nucleophilic acyl substitution reactions. Understanding these pathways is crucial for its effective application.

-

Hydrolysis: The anhydride ring is susceptible to opening by water, forming cis-1,2-cyclohexanedicarboxylic acid.[4][5] This reaction, while often undesirable, underscores the need for anhydrous storage and processing conditions to maintain the anhydride's integrity.

-

Esterification: In the presence of alcohols, it forms esters. This is a cornerstone reaction for its use in alkyd and polyester resins, where the resulting carboxylic acid and ester functionalities drive polymerization.

-

Amidation: With ammonia or primary/secondary amines, it yields amides.[6] This reaction is fundamental to the synthesis of certain polyimides and other specialty polymers. A second equivalent of the amine is necessary to neutralize the carboxylic acid byproduct.[6][7]

Caption: Major reaction pathways of this compound.

Core Applications in Science and Industry

The unique combination of a stable cycloaliphatic core and a reactive anhydride function makes this compound a valuable component in high-performance materials.

-

Epoxy Resin Curing Agent: this compound is a widely used hardener for epoxy resins, especially in applications demanding excellent thermal stability, superior electrical insulation, and high weather resistance. The curing mechanism involves the initial reaction of the anhydride with a hydroxyl group, followed by the reaction of the newly formed carboxylic acid with an epoxide group, leading to a durable cross-linked network.[8][9]

-

Alkyd and Polyester Resin Synthesis: It serves as a critical monomer in the production of alkyd and polyester resins for coatings and adhesives.[3] The incorporation of the hexahydrophthalic moiety enhances the flexibility and durability of the resulting polymer.

-

Chemical Intermediate: Its reactivity makes it a versatile starting material for the synthesis of plasticizers, rust inhibitors, and insecticides.[3]

Experimental Protocol: Curing of an Epoxy Resin System

This protocol outlines a detailed, self-validating procedure for the curing of a standard bisphenol A-based epoxy resin using this compound.

Materials and Equipment:

-

Bisphenol A diglycidyl ether (DGEBA) epoxy resin

-

This compound

-

Tertiary amine accelerator (e.g., 2-ethyl-4-methyl imidazole)

-

Heating mantle with magnetic stirring

-

Vacuum oven

-

Molds for sample casting

-

Differential Scanning Calorimeter (DSC) for cure validation

Step-by-Step Methodology:

-

Resin Preparation: Gently warm the DGEBA resin to approximately 60°C to reduce its viscosity for easier handling and mixing.

-

Anhydride Incorporation: In a stoichiometric ratio (typically 0.85-1.0 anhydride equivalents per epoxide equivalent), slowly add the molten this compound to the warmed resin with continuous stirring until a homogenous mixture is achieved.[8]

-

Catalyst Addition: Introduce the tertiary amine accelerator at a concentration of 0.5-1.0 part per hundred parts of resin (phr). The catalyst is crucial for initiating the reaction between the anhydride and hydroxyl groups.

-

Degassing: Place the mixture under vacuum to remove any entrapped air bubbles, which could otherwise lead to voids and compromise the mechanical integrity of the cured product.

-

Curing Cycle: Pour the degassed mixture into preheated molds and subject it to a staged curing schedule. A typical cycle is 2 hours at 90°C followed by 4 hours at 165°C.[8]

-

Post-Curing: For applications requiring optimal performance, a post-cure at a temperature above the glass transition temperature (e.g., 16 hours at 200°C) is recommended to ensure complete cross-linking.[8]

-

Cure Validation: The degree of cure should be verified using DSC. A properly cured sample will exhibit no significant exothermic peak upon heating, indicating the completion of the curing reaction.

Caption: A typical experimental workflow for epoxy resin curing.

Safety and Handling Imperatives

This compound is classified as a substance of very high concern due to its potential to cause respiratory sensitization.[3] It is also a skin and eye irritant. Adherence to strict safety protocols is mandatory.

-

Personal Protective Equipment (PPE): Always use chemical-resistant gloves, safety goggles with side shields, and a lab coat.

-

Ventilation: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.

-

Storage: Store in a cool, dry, well-sealed container to prevent moisture contamination and subsequent hydrolysis.[3]

Concluding Remarks

This compound is a scientifically and industrially significant molecule. Its value is derived from the synergistic interplay of its stable cycloaliphatic backbone and the versatile reactivity of the anhydride group. A profound understanding of its chemical properties, reaction mechanisms, and handling requirements, as detailed in this guide, is paramount for leveraging its full potential in the development of advanced materials and chemical entities.

References

- 1. scbt.com [scbt.com]

- 2. 1,2-环己二甲酸酐(主要为顺式异构体) 95% | Sigma-Aldrich [sigmaaldrich.com]

- 3. Hexahydrophthalic Anhydride – Perfect for Resin Applications [penpet.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. proprep.com [proprep.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. tri-iso.com [tri-iso.com]

- 9. researchgate.net [researchgate.net]

A Technical Guide to cis-Hexahydrophthalic Anhydride (CAS No. 13149-00-3) for Research and Development Professionals

Introduction: A Versatile Alicyclic Anhydride in Modern Synthesis

cis-Hexahydrophthalic anhydride is a cyclic dicarboxylic acid anhydride built upon a saturated cyclohexane ring. While its primary industrial application lies in serving as a high-performance curing agent for epoxy resins, its utility extends significantly into the realms of fine chemical synthesis, advanced polymer science, and pharmaceutical development.[1][2] Its saturated alicyclic structure imparts unique properties, such as excellent weather and UV resistance in derived polymers, compared to its aromatic analog, phthalic anhydride.[2] For researchers and drug development professionals, this compound represents a valuable and reactive building block. Its anhydride functionality provides a predictable site for nucleophilic attack, enabling the synthesis of a diverse range of molecules, from anticonvulsant drugs like Pregabalin to novel P2X7 receptor antagonists and biocompatible plasticizers.[3][4] This guide provides an in-depth examination of its properties, synthesis, applications, and handling, tailored for the scientific professional.

Section 1: Core Identification and Nomenclature

Accurate identification is critical in research and procurement. This compound is often sold as part of a mixture with its trans isomer, which has a different CAS number.[5] The predominantly cis isomer is a low-melting solid, while mixtures can be liquid or solid depending on the isomer ratio.[3][6]

Table 1: Chemical Identifiers

| Identifier | Value |

| IUPAC Name | (3aR,7aS)-rel-Hexahydro-1,3-isobenzofurandione[3] |

| CAS Number (cis) | 13149-00-3 [5][7][8][9] |

| CAS Number (trans) | 14166-21-3[5] |

| CAS Number (mixture) | 85-42-7[5][10][11][12] |

| Molecular Formula | C₈H₁₀O₃[7][10][11] |

| Molecular Weight | 154.16 g/mol [11] |

| EC Number | 236-086-3 (cis)[7] / 201-604-9 (mixture)[11][12] |

| InChI Key (cis) | MUTGBJKUEZFXGO-OLQVQODUSA-N[8][9] |

| SMILES (cis) | O=C1OC(=O)[C@H]2CCCC[C@@H]12 |

Table 2: Common Synonyms

| Synonym |

| cis-1,2-Cyclohexanedicarboxylic anhydride[3][5][7] |

| cis-Cyclohexane-1,2-dicarboxylic anhydride[7] |

| cis-Hexahydroisobenzofuran-1,3-dione[7] |

| Hexahydro-1,3-isobenzofurandione, cis-[7] |

| HHPA (Hexahydrophthalic anhydride)[7] |

Section 2: Physicochemical Properties

The physical and chemical properties of this compound dictate its handling, storage, and reaction conditions. Its low melting point allows it to be processed as a liquid with gentle heating, facilitating homogenous mixing in reactions.[2] However, its high sensitivity to moisture necessitates handling under anhydrous conditions to prevent hydrolysis to the corresponding dicarboxylic acid, which would render it unreactive for many applications.[3][11]

Table 3: Key Physicochemical Data

| Property | Value | Source(s) |

| Appearance | White to off-white crystalline, low-melting solid or waxy material. | [3] |

| Melting Point | 32-34 °C | [3][11] |

| Boiling Point | 158 °C @ 17 mmHg | [3][11] |

| Solubility | Reacts with water.[2] Soluble in acetone, ethanol, benzene, chloroform.[2][3][11] | |

| Sensitivity | Moisture sensitive. | [3][11] |

Section 3: Synthesis and Purification

While commercially available, understanding the synthesis of this compound provides insight into potential impurities and informs purification strategies. The most common routes involve either the hydrogenation of an aromatic precursor or the dehydration of the corresponding dicarboxylic acid.

Caption: Key synthetic pathways to this compound.

Experimental Protocol: Laboratory-Scale Synthesis from cis-1,2-Cyclohexanedicarboxylic Acid

This protocol describes a reliable method for converting the parent diacid to the anhydride, which is useful when the diacid is the available starting material.[13][14]

Causality: The use of oxalyl chloride provides a highly effective method for dehydration. It reacts with the carboxylic acid groups to form an acyl chloride intermediate, which readily cyclizes to the anhydride. The reaction produces gaseous byproducts (CO, CO₂, HCl), driving the equilibrium towards the product. A catalytic amount of dimethylformamide (DMF) is crucial; it reacts with oxalyl chloride to form the Vilsmeier reagent, which is the active species that initiates the conversion of the carboxylic acid. Anhydrous conditions are paramount to prevent the hydrolysis of both the oxalyl chloride and the product anhydride.

Methodology:

-

Preparation: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and an argon inlet, combine cis-cyclohexane-1,2-dicarboxylic acid (1.0 mmol, 172 mg) and 5 mL of dry toluene.[13][14]

-

Reagent Addition: To the stirred suspension, add oxalyl chloride (1.2 mmol, 0.103 mL) followed by one drop of freshly distilled DMF.[13][14]

-

Reaction: Purge the flask with argon and heat the mixture to reflux under stirring for 3 hours. The reaction progress can be monitored by the cessation of gas evolution.[13][14]

-

Workup: Allow the reaction to cool to room temperature. The product is now in the toluene solution. Carefully decant the toluene solution and filter it to remove any insoluble impurities.[13][14]

-

Isolation: Evaporate the toluene under reduced pressure using a rotary evaporator.

-

Purification: The resulting oil or solid can be purified by trituration with diethyl ether to induce crystallization, followed by filtration to yield the pure anhydride as a white solid.[13][14] Alternatively, purification can be achieved by vacuum distillation.[3]

Section 4: Applications in Research and Drug Development

The reactivity of the anhydride ring is the cornerstone of its utility as a synthetic intermediate. Nucleophilic attack opens the ring to form a mono-amide/mono-ester derivative, a strategy leveraged in pharmaceutical synthesis.

Caption: Generalized reaction of anhydride ring-opening by a nucleophile.

Intermediate in Pharmaceutical Synthesis

-

Pregabalin Synthesis: this compound is a documented reagent in synthetic routes to Pregabalin, a gamma-aminobutyric acid (GABA) analogue used as an anticonvulsant and for treating neuropathic pain.[3] It is used to resolve racemic precursors through the formation of diastereomeric amide-acid derivatives.

-

P2X7 Receptor Antagonists: The compound has been used to prepare antagonists for the P2X7 receptor, a target for inflammatory diseases.[3] The anhydride serves as a scaffold to introduce the required dicarboxylic acid functionality into the target molecule.

Building Block for Advanced Polymers and Biomaterials

-

Epoxy Resins for High-Purity Applications: As a curing agent (hardener), it cross-links epoxy resins to create a three-dimensional network. The resulting thermoset plastics exhibit excellent mechanical strength, thermal stability, and superior dielectric properties.[11] For researchers, this translates to creating highly stable and non-leaching materials for electronic component encapsulation or specialized lab equipment.[1]

-

Biocompatible Plasticizers: Hexahydrophthalic anhydride is a precursor to non-toxic, environmentally friendly plasticizers like cyclohexane-1,2-dicarboxylic acid diisononyl ester (DINCH).[4] These are critical replacements for traditional phthalate plasticizers in sensitive applications like medical tubing, blood bags, and children's toys, where biocompatibility is paramount.[4]

Section 5: Analytical Characterization

Confirming the identity, purity, and structure of this compound is essential before its use in sensitive applications. A combination of chromatographic and spectroscopic techniques provides a comprehensive analysis.

Table 4: Analytical Techniques for Characterization

| Technique | Purpose | Key Observables |

| HPLC (RP) | Purity assessment and quantification. | Single major peak with retention time dependent on conditions.[15] |

| GC/GC-MS | Purity assessment, detection in complex matrices. | Requires derivatization for analysis in resins.[16][17] |

| ¹H NMR | Structural confirmation and isomer differentiation. | Characteristic multiplets around δ 3.1-3.2 and δ 1.4-2.0 ppm.[13][14] |

| FTIR | Functional group identification. | Strong C=O stretching bands characteristic of a cyclic anhydride. |

Experimental Protocol: Quality Control via ¹H NMR

Causality: Nuclear Magnetic Resonance (NMR) spectroscopy provides unambiguous structural information by probing the chemical environment of each proton. The chemical shifts, integration, and coupling patterns are unique to the molecular structure, allowing for definitive identification and a high degree of confidence in the starting material's identity.

Methodology:

-

Sample Preparation: Dissolve approximately 5-10 mg of the this compound sample in ~0.6 mL of deuterated chloroform (CDCl₃).

-

Data Acquisition: Acquire a ¹H NMR spectrum on a 400 MHz or higher spectrometer.

-

Data Analysis: The expected spectrum for the cis-isomer will show the following characteristic signals:[13][14]

-

δ 3.18 - 3.12 (m, 2H): A multiplet corresponding to the two protons on the carbons adjacent to the carbonyl groups (CH-C=O).

-

δ 1.96 - 1.83 (m, 4H): A multiplet for the four protons on the two CH₂ groups adjacent to the methine carbons.

-

δ 1.57 - 1.49 (m, 4H): A multiplet for the remaining four protons on the other two CH₂ groups of the cyclohexane ring.

-

Section 6: Safety, Handling, and Storage

This compound is a hazardous substance that requires strict safety protocols. It is a known skin, eye, and respiratory irritant. More significantly, it is a sensitizer, meaning prolonged or repeated exposure can lead to allergic skin reactions (dermatitis) or respiratory sensitization, which can manifest as asthma-like symptoms.[14] It is classified as a Substance of Very High Concern (SVHC) in Europe due to its respiratory sensitizing properties.[4]

Caption: Standard workflow for the safe handling of this compound.

Safe Handling Procedures:

-

Engineering Controls: Always handle this chemical in a certified chemical fume hood to minimize inhalation exposure.

-

Personal Protective Equipment (PPE):

-

Eye Protection: Wear chemical safety goggles or a face shield.[18]

-

Skin Protection: Wear nitrile gloves and a lab coat. Change gloves immediately if contamination occurs.[18][19]

-

Respiratory Protection: In case of inadequate ventilation or when handling large quantities that may generate dust, wear a suitable respirator.[18][20]

-

-

Handling Practices: Avoid creating dust.[18][20] Use non-sparking tools.[18] Wash hands thoroughly after handling.[20]

Storage:

-

Store in a cool, dry, and well-ventilated place.[19]

-

Keep the container tightly closed to prevent moisture ingress, which leads to hydrolysis.[19]

-

Store away from incompatible materials such as strong oxidizing agents, strong acids, strong bases, and moisture.[2]

First Aid Measures:

-

Inhalation: Move the person to fresh air. If breathing is difficult, seek immediate medical attention.[19][20]

-

Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. If irritation or a rash develops, seek medical attention.[19][20]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids. Seek immediate medical attention.[19][20]

-

Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.[19][20]

Conclusion

This compound is more than a simple commodity chemical; it is a potent and versatile tool for the modern researcher. Its well-defined reactivity, coupled with the unique properties imparted by its alicyclic core, makes it an indispensable intermediate in the synthesis of pharmaceuticals, advanced polymers, and specialized materials. A thorough understanding of its properties, handling requirements, and analytical signatures is essential for leveraging its full potential safely and effectively in a research and development setting.

References

- 1. Why is HHPA (Hexahydrophthalic Anhydride) Preferred in High-End Manufacturing? - Sinobio Chemistry [sinobiochemistry.com]

- 2. Hexahydrophthalic Anhydride – Perfect for Resin Applications [penpet.com]

- 3. CIS-1,2-CYCLOHEXANEDICARBOXYLIC ANHYDRIDE | 13149-00-3 [chemicalbook.com]

- 4. Page loading... [guidechem.com]

- 5. HEXAHYDROPHTHALIC ANHYDRIDE, ALL ISOMERS - ACGIH [acgih.org]

- 6. L20001.22 [thermofisher.com]

- 7. This compound | 13149-00-3 - BuyersGuideChem [buyersguidechem.com]

- 8. cis-cyclohexane-1,2-dicarboxylic anhydride [webbook.nist.gov]

- 9. cis-cyclohexane-1,2-dicarboxylic anhydride [webbook.nist.gov]

- 10. fishersci.com [fishersci.com]

- 11. lookchem.com [lookchem.com]

- 12. 1,2-环己二甲酸酐(主要为顺式异构体) 95% | Sigma-Aldrich [sigmaaldrich.com]

- 13. Hexahydrophthalic anhydride synthesis - chemicalbook [chemicalbook.com]

- 14. Synthesis and Application of Hexahydrophthalic anhydride_Chemicalbook [chemicalbook.com]

- 15. Separation of Hexahydrophthalic anhydride on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 16. Bot Verification [rasayanjournal.co.in]

- 17. Determination of hexahydrophthalic anhydride in air using gas chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. echemi.com [echemi.com]

- 19. chemicalbook.com [chemicalbook.com]

- 20. broadview-tech.com [broadview-tech.com]

An In-depth Technical Guide to the Stereochemistry of cis-Hexahydrophthalic Anhydride Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive exploration of the stereochemical intricacies involved in the synthesis of cis-hexahydrophthalic anhydride. Primarily focusing on the Diels-Alder reaction between 1,3-butadiene and maleic anhydride, this document elucidates the mechanistic underpinnings that dictate the formation of the cis isomer. It delves into the principles of pericyclic reactions, orbital symmetry, and the kinetic and thermodynamic factors governing product distribution. Detailed experimental protocols, spectroscopic characterization, and visual representations of reaction mechanisms are presented to offer a complete and practical understanding for researchers in organic synthesis and drug development.

Introduction: The Significance of this compound

This compound (HHPA) is a cyclic dicarboxylic anhydride featuring a cyclohexane ring.[1] Its rigid, saturated ring structure and reactive anhydride functionality make it a valuable building block in organic synthesis and materials science. It serves as a crucial monomer and cross-linking agent in the production of polyester and alkyd resins, contributing to enhanced weather resistance and reduced viscosity in coatings.[2] In the pharmaceutical and agricultural sectors, HHPA is a key intermediate for various active compounds. Furthermore, it is widely utilized as a curing agent for epoxy resins, imparting superior mechanical strength, thermal stability, and chemical resistance to the final products, which are essential in coatings, adhesives, and composite materials.

The stereochemistry of the two carboxylic acid-derived groups on the cyclohexane ring is of paramount importance, as it significantly influences the physical and chemical properties of the resulting polymers and derivatives. The cis configuration, where both substituents are on the same face of the ring, is typically desired for specific applications due to its unique conformational and reactivity profile. The synthesis of the precursor, cis-1,2,3,6-tetrahydrophthalic anhydride, is a classic example of the Diels-Alder reaction, which allows for precise stereochemical control.[3]

The Core Synthesis: A Stereospecific Diels-Alder Reaction

The primary and most efficient route to this compound begins with the synthesis of its unsaturated precursor, cis-1,2,3,6-tetrahydrophthalic anhydride (also known as cis-Δ⁴-tetrahydrophthalic anhydride). This is achieved through a [4+2] cycloaddition reaction, specifically the Diels-Alder reaction, between 1,3-butadiene (the diene) and maleic anhydride (the dienophile).

Mechanistic Principles: A Concerted and Stereospecific Pathway

The Diels-Alder reaction is a concerted pericyclic reaction, meaning all bond-breaking and bond-forming events occur in a single, cyclic transition state.[4][5] This concerted mechanism is the cornerstone of the reaction's high stereospecificity. The relative stereochemistry of the substituents on both the diene and the dienophile is faithfully translated to the cyclohexene product.[6]

In the reaction between 1,3-butadiene and maleic anhydride, the cis geometry of the two anhydride-linked carbonyl groups in maleic anhydride is preserved in the resulting adduct.[7] This leads exclusively to the formation of the cis-diastereomer of the tetrahydrophthalic anhydride.

The "Endo Rule" and Kinetic vs. Thermodynamic Control

When a cyclic diene reacts with a dienophile, the formation of two diastereomeric products, endo and exo, is possible.[8][9] The endo product is the one where the substituents of the dienophile are oriented towards the larger bridge of the newly formed bicyclic system.[10] Conversely, in the exo product, these substituents point away.[10]

While the reaction of 1,3-butadiene (an acyclic diene) with maleic anhydride does not form a bridged bicyclic system in the same sense as with a cyclic diene like cyclopentadiene, the principles of orbital overlap that favor the endo product are still relevant. The transition state leading to the endo adduct is stabilized by secondary orbital interactions between the p-orbitals of the electron-withdrawing groups on the dienophile and the developing pi-system of the diene. This stabilization lowers the activation energy for the formation of the endo product, making it the kinetically favored product, especially at lower temperatures.[11][12]

The exo product is generally more sterically stable and is therefore the thermodynamically favored product.[11][12] However, the Diels-Alder reaction is often under kinetic control, leading to the predominance of the endo adduct. For the reaction of 1,3-butadiene and maleic anhydride, the resulting cis product is analogous to an endo adduct in terms of the relative orientation of the anhydride ring to the newly formed cyclohexene ring.

From Unsaturated to Saturated: The Hydrogenation Step

To obtain this compound, the double bond in the cyclohexene ring of cis-1,2,3,6-tetrahydrophthalic anhydride must be reduced. This is typically achieved through catalytic hydrogenation.[13]

This step is also stereochemically important. The hydrogenation reaction, when carried out with a heterogeneous catalyst such as platinum oxide (Adams' catalyst) or palladium on carbon, involves the delivery of hydrogen atoms to one face of the double bond.[14][15] Due to the steric hindrance posed by the anhydride ring, the hydrogen atoms preferentially add to the less hindered face of the molecule, preserving the cis stereochemistry of the dicarboxylic anhydride moiety.

Experimental Protocol: A Validated Approach

The following protocol outlines a reliable method for the synthesis of this compound, adapted from established procedures.[14][16]

Synthesis of cis-1,2,3,6-Tetrahydrophthalic Anhydride

Materials:

-

Maleic anhydride

-

1,3-Butadiene (can be generated in situ from 3-sulfolene)

-

Toluene or Benzene (as solvent)

-

Petroleum ether or ligroin (for washing/recrystallization)

Procedure:

-

In a three-necked round-bottom flask equipped with a mechanical stirrer, a gas inlet tube, and a reflux condenser, dissolve finely ground maleic anhydride in dry benzene.[16]

-

Cool the mixture in an ice bath.

-

Bubble 1,3-butadiene gas through the solution at a controlled rate. An exothermic reaction will occur, and the temperature should be maintained.[16]

-

Alternatively, for safer handling, 3-sulfolene can be used as a source of 1,3-butadiene.[17][4] A mixture of 3-sulfolene, maleic anhydride, and a high-boiling solvent like xylene is heated to reflux.[18] The thermal decomposition of 3-sulfolene generates 1,3-butadiene in situ, which then reacts with the maleic anhydride.[7]

-

After the reaction is complete (typically monitored by the cessation of the exotherm or by TLC), the reaction mixture is cooled.

-

The crude product often crystallizes out of the solution upon cooling. It can be collected by filtration and washed with cold petroleum ether to remove unreacted starting materials.[16]

-

Further purification can be achieved by recrystallization from a suitable solvent like ligroin or an ether/petroleum ether mixture to yield white crystalline cis-1,2,3,6-tetrahydrophthalic anhydride.[16]

Hydrogenation to this compound

Materials:

-

cis-1,2,3,6-Tetrahydrophthalic anhydride

-

Glacial acetic acid or ethanol (as solvent)

-

Platinum(IV) oxide (Adams' catalyst) or 5% Palladium on carbon

-

Hydrogen gas

Procedure:

-

Suspend the synthesized cis-1,2,3,6-tetrahydrophthalic anhydride in a suitable solvent such as glacial acetic acid in a hydrogenation flask.[14]

-

Add a catalytic amount of platinum oxide or palladium on carbon.

-

Connect the flask to a hydrogenation apparatus and purge the system with hydrogen gas.

-

Pressurize the system with hydrogen (typically 1-4 atmospheres) and shake or stir the mixture vigorously at room temperature.[14][15]

-

Monitor the reaction by observing the uptake of hydrogen. The reaction is complete when hydrogen uptake ceases.

-

Filter the reaction mixture to remove the catalyst.

-

The solvent can be removed under reduced pressure to yield the crude this compound.

-

The product can be purified by recrystallization or distillation under reduced pressure.

Spectroscopic Characterization and Data

Confirmation of the structure and stereochemistry of the synthesized products is crucial. Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are powerful tools for this purpose.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound provides key information about the stereochemistry. The two protons attached to the carbons bearing the anhydride linkage are chemically equivalent in the cis isomer due to the molecule's symmetry. They will appear as a single multiplet. The coupling constants between these protons and the adjacent protons on the cyclohexane ring can also provide conformational information.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will show a characteristic signal for the carbonyl carbons of the anhydride group. The number of signals in the aliphatic region will correspond to the symmetry of the molecule, helping to confirm the cis configuration.

Infrared (IR) Spectroscopy

The IR spectrum is particularly useful for identifying the anhydride functional group. Two characteristic strong C=O stretching bands will be observed in the region of 1750-1850 cm⁻¹, which is typical for cyclic anhydrides. The absence of a broad O-H stretch (around 3000 cm⁻¹) confirms the absence of the corresponding dicarboxylic acid, which could form through hydrolysis.

| Compound | Key ¹H NMR Signals (CDCl₃, δ ppm) | Key IR Absorptions (cm⁻¹) |

| cis-1,2,3,6-Tetrahydrophthalic Anhydride | ~6.0 (olefinic protons), ~3.5 (protons adjacent to anhydride) | ~1845, ~1780 (C=O stretch), ~1650 (C=C stretch) |

| This compound | ~3.1 (protons adjacent to anhydride), ~1.9, ~1.5 (cyclohexane protons)[19] | ~1830, ~1760 (C=O stretch) |

Conclusion

The synthesis of this compound is a prime example of stereochemical control in organic synthesis. The concerted and stereospecific nature of the Diels-Alder reaction ensures the formation of the cis-tetrahydrophthalic anhydride precursor with high fidelity. Subsequent catalytic hydrogenation, guided by steric factors, preserves this cis stereochemistry in the final saturated product. A thorough understanding of these mechanistic principles is essential for researchers and professionals who rely on this versatile compound for the development of advanced materials and pharmaceuticals. The protocols and characterization data provided in this guide offer a solid foundation for the successful and verifiable synthesis of this compound.

References

- 1. Hexahydrophthalic anhydride | C8H10O3 | CID 85689 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Hexahydrophthalic Anhydride – Perfect for Resin Applications [penpet.com]

- 3. nbinno.com [nbinno.com]

- 4. scribd.com [scribd.com]

- 5. odinity.com [odinity.com]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. Lab report #4: Diels-Alder Reaction [docs.google.com]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. Endo and Exo products of Diels-Alder Reaction with Practice Problems - Chemistry Steps [chemistrysteps.com]

- 11. aklectures.com [aklectures.com]

- 12. youtube.com [youtube.com]

- 13. Page loading... [guidechem.com]

- 14. pubs.acs.org [pubs.acs.org]

- 15. Organic Syntheses Procedure [orgsyn.org]

- 16. Organic Syntheses Procedure [orgsyn.org]

- 17. Diels-Alder Reaction of 1,3-Butadiene And Maleic Anhydride to Produce 4-Cyclohexene-Cis-1,2-Dicarboxylic Acid - Edubirdie [edubirdie.com]

- 18. web.alfredstate.edu [web.alfredstate.edu]

- 19. Hexahydrophthalic anhydride synthesis - chemicalbook [chemicalbook.com]

Theoretical Properties and Molecular Modeling of cis-Hexahydrophthalic Anhydride

An In-depth Technical Guide:

Executive Summary

cis-Hexahydrophthalic anhydride (cis-HHPA) is a cyclic dicarboxylic anhydride recognized for its utility as a chemical intermediate and a crucial component in polymer chemistry, particularly as a curing agent for epoxy resins.[1] Its saturated alicyclic structure confers properties such as high stability and resistance to yellowing, making it valuable in high-performance materials.[1][2] Beyond material science, the reactivity of the anhydride functional group makes cis-HHPA and its derivatives interesting scaffolds for organic synthesis, including the development of novel therapeutic agents. This guide provides a comprehensive overview of the theoretical properties of cis-HHPA and details robust molecular modeling workflows. We delve into quantum chemical calculations to elucidate its structural and electronic characteristics and present step-by-step protocols for molecular docking and molecular dynamics simulations to explore its potential interactions with biological targets, thereby providing a computational framework for its application in drug discovery and development.

Foundational Profile of this compound

Chemical Identity

This compound, with the IUPAC name (3aS,7aR)-3a,4,5,6,7,7a-hexahydro-2-benzofuran-1,3-dione, is the product of the hydrogenation of cis-Δ4-tetrahydrophthalic anhydride.[3][4] The "cis" configuration indicates that the two hydrogen atoms at the bridgehead carbons (3a and 7a) are on the same side of the ring system, resulting in a specific stereochemistry that dictates its three-dimensional shape and reactivity.

Physicochemical Properties

The physical and chemical properties of cis-HHPA are summarized in the table below. Its low melting point and miscibility in various organic solvents facilitate its use as a reactant and curing agent in diverse applications.[5][7]

| Property | Value | Source(s) |

| Appearance | White crystalline powder or solid | [5][7] |

| Melting Point | 32-34 °C | [6][7] |

| Boiling Point | 158 °C at 17 mmHg | [6][7] |

| Solubility | Miscible with benzene, toluene, acetone, ethanol | [5] |

| Molecular Formula | C₈H₁₀O₃ | [6] |

| Molecular Weight | 154.16 g/mol | [6] |

Synthesis and Industrial Significance

Industrially, cis-HHPA is typically produced through the catalytic hydrogenation of tetrahydrophthalic anhydride, which is itself formed via a Diels-Alder reaction.[4] A common laboratory synthesis involves the dehydration of cis-cyclohexane-1,2-dicarboxylic acid using a reagent like oxalyl chloride.[7] Its primary industrial application is as a hardener for epoxy resins, where it imparts excellent thermal stability and dielectric properties to the cured polymer.[1] It is also a key intermediate for alkyds, plasticizers, insect repellents, and rust inhibitors.[4]

Theoretical and Computational Analysis

Molecular modeling provides indispensable insights into the behavior of molecules at an atomic level. For a molecule like cis-HHPA, computational techniques can predict its stable conformation, electronic properties, and potential interactions with other molecules, guiding its application in various fields.

Workflow for Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic structure of molecules. It is instrumental in determining optimized molecular geometry, vibrational frequencies (correlating to IR spectra), and electronic properties such as HOMO-LUMO energy gaps, which are crucial for understanding molecular reactivity.[8]

Protocol for DFT Analysis of cis-HHPA:

-

Structure Preparation: Construct the 3D structure of cis-HHPA using molecular building software (e.g., Avogadro, ChemDraw). Ensure the correct "cis" stereochemistry.

-

Geometry Optimization: Perform a full geometry optimization without constraints. A common and reliable method is to use the B3LYP functional with a 6-31G(d,p) basis set. This level of theory provides a good balance between accuracy and computational cost for organic molecules.

-

Frequency Calculation: Following optimization, perform a frequency calculation at the same level of theory. The absence of imaginary frequencies confirms that the optimized structure is a true energy minimum. The results provide theoretical vibrational modes that can be compared with experimental IR spectra.

-

Electronic Property Analysis: From the optimized structure, calculate key electronic properties. The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. The HOMO-LUMO gap is an indicator of chemical reactivity and kinetic stability.

References

- 1. Why is HHPA (Hexahydrophthalic Anhydride) Preferred in High-End Manufacturing? - Sinobio Chemistry [sinobiochemistry.com]

- 2. Bot Verification [rasayanjournal.co.in]

- 3. Hexahydrophthalic anhydride, cis- | C8H10O3 | CID 641660 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Page loading... [guidechem.com]

- 5. Hexahydrophthalic anhydride | C8H10O3 | CID 85689 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 1,2-Cyclohexanedicarboxylic anhydride, predominantly cis 95 85-42-7 [sigmaaldrich.com]

- 7. Hexahydrophthalic anhydride | 85-42-7 [chemicalbook.com]

- 8. scispace.com [scispace.com]

cis-Hexahydrophthalic anhydride literature review and historical context

An In-Depth Technical Guide to cis-Hexahydrophthalic Anhydride: From Historical Context to Modern Applications

Introduction

This compound (HHPA) is a cyclic dicarboxylic anhydride that serves as a crucial building block and performance-enhancing agent in the polymer industry.[1][2] With the chemical formula C₈H₁₀O₃, this white crystalline solid at room temperature is primarily valued for its role as a curing agent, or hardener, for epoxy resins.[3] Its alicyclic structure, lacking the aromaticity of its precursor, phthalic anhydride, imparts unique and desirable properties to the final polymer products, including excellent weather resistance, UV stability, and superior electrical insulation.[2] This guide provides a comprehensive technical overview of HHPA, from its historical development and synthesis to its core applications, mechanisms of action, and safety considerations, aimed at researchers, scientists, and professionals in drug development and material science.

Historical Context and Development

The journey of HHPA is intrinsically linked to the broader development of polymer chemistry and the quest for high-performance materials. The foundational chemistry can be traced back to the early 20th century with the exploration of hydrogenation reactions. An early synthesis described in a 1909 Italian journal involved a multi-step process starting from 2-Cyclohexene-1,2-dicarboxylic acid.[4]

A significant milestone in the synthesis of related structures was the Diels-Alder reaction, discovered by Otto Diels and Kurt Alder in the 1920s. This reaction, involving the cycloaddition of a conjugated diene to a dienophile, provided an efficient route to tetrahydrophthalic anhydride using butadiene and maleic anhydride.[1][5][6] Subsequent hydrogenation of this intermediate yields HHPA.[1][6] A 1946 paper in the Journal of the American Chemical Society detailed an improved method for this hydrogenation, highlighting the ongoing refinement of these synthetic pathways in the post-war era.[5][7]

The commercial production and application of HHPA surged with the rise of epoxy resins in the mid-20th century. As industries like electronics, automotive, and aerospace demanded materials with higher thermal stability, better electrical properties, and greater durability, HHPA emerged as a preferred curing agent over more traditional aromatic anhydrides for applications requiring excellent color stability and weatherability.[2]

Physicochemical Properties

HHPA is a white to off-white crystalline solid or waxy material at room temperature, which melts into a clear, colorless viscous liquid.[3] Its physical and chemical characteristics are pivotal to its handling and application.

| Property | Value | Source |

| Chemical Formula | C₈H₁₀O₃ | [3] |

| Molecular Weight | 154.16 g/mol | |

| CAS Number | 85-42-7 | [3] |

| Appearance | White to off-white crystalline solid | [3][8] |

| Melting Point | 31-36 °C (88-97 °F) | [6][8] |

| Boiling Point | 158 °C (316 °F) at 2.7 kPa (18 mm Hg) | [6] |

| Density | 1.18 - 1.19 g/mL (at 40 °C) | [3][6] |

| Flash Point | 143-152 °C (289-306 °F) | [3] |

| Solubility | Miscible with benzene, toluene, acetone, chloroform, ethanol; slightly soluble in petroleum ether. Reacts with water. | [2][6] |

Synthesis of this compound

The industrial production of HHPA is primarily achieved through the catalytic hydrogenation of phthalic anhydride or a related precursor like tetrahydrophthalic anhydride.[1][2][6]

Industrial Production Workflow

The most common industrial route involves a two-step process:

-

Diels-Alder Reaction: Butadiene reacts with maleic anhydride to form cis-Δ4-tetrahydrophthalic anhydride.[5][6]

-

Catalytic Hydrogenation: The resulting tetrahydrophthalic anhydride is hydrogenated to saturate the cyclohexene ring, yielding this compound.[1][6]

Alternatively, direct hydrogenation of phthalic anhydride can be performed, which saturates the aromatic ring to produce the cyclohexane ring of HHPA.[2] This process must be carefully controlled to ensure high yield and purity, resulting in a mixture that is predominantly the cis-isomer.

Caption: Industrial Synthesis Routes to HHPA.

Laboratory Synthesis Protocol

A common laboratory-scale synthesis involves the dehydration of the corresponding dicarboxylic acid.

Objective: To synthesize this compound from cis-cyclohexane-1,2-dicarboxylic acid.

Materials:

-

cis-cyclohexane-1,2-dicarboxylic acid (1 mmol, 172 mg)

-

Oxalyl chloride (1.2 mmol, 152 mg)

-

Dry toluene (5 mL)

-

N,N-Dimethylformamide (DMF), freshly distilled (1 drop)

-

Diethyl ether

-

Argon gas supply

-

Reaction vessel with stirrer and heating mantle

Procedure:

-

Combine cis-cyclohexane-1,2-dicarboxylic acid and oxalyl chloride in the reaction vessel containing dry toluene.[4][9]

-

Purge the reaction vessel with argon gas to create an inert atmosphere.[4][9]

-

After the reaction is complete, stop stirring and allow any solids to settle.

-

Evaporate the volatiles from the filtrate under reduced pressure.[4][9]

-

The resulting residue is triturated with diethyl ether to induce crystallization, yielding the final product.[4][9]

Mechanism of Action: Epoxy Resin Curing

The primary application of HHPA is as a hardener for epoxy resins. The curing process involves a ring-opening polymerization reaction between the anhydride group of HHPA and the epoxy (oxirane) rings of the resin, as well as with hydroxyl groups that may be present or formed during the reaction.

The mechanism proceeds in two main stages:

-

Initiation: A hydroxyl group (from an alcohol initiator, trace water, or the epoxy resin itself) attacks the carbonyl carbon of the anhydride, opening the ring to form a monoester with a free carboxylic acid group.

-

Propagation: The newly formed carboxylic acid group then reacts with an epoxy ring, opening it and generating a new hydroxyl group. This new hydroxyl group can then react with another anhydride molecule, continuing the polymerization process and building a cross-linked polyester network.

References

- 1. Page loading... [guidechem.com]

- 2. Hexahydrophthalic Anhydride – Perfect for Resin Applications [penpet.com]

- 3. Why is HHPA (Hexahydrophthalic Anhydride) Preferred in High-End Manufacturing? - Sinobio Chemistry [sinobiochemistry.com]

- 4. Hexahydrophthalic anhydride synthesis - chemicalbook [chemicalbook.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Hexahydrophthalic anhydride | C8H10O3 | CID 85689 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Hexahydrophthalic anhydride, cis- | C8H10O3 | CID 641660 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Synthesis and Application of Hexahydrophthalic anhydride_Chemicalbook [chemicalbook.com]

An In-depth Technical Guide to the Health and Safety Considerations for Handling cis-Hexahydrophthalic Anhydride

This guide provides comprehensive health and safety information for researchers, scientists, and drug development professionals who handle cis-hexahydrophthalic anhydride (HHPA). The focus is on providing not just procedural steps, but also the scientific rationale behind them to ensure a culture of safety and self-validating protocols in the laboratory.

Understanding the Hazard Profile of this compound

This compound is a valuable chemical intermediate, primarily used as a curing agent for epoxy resins, which are utilized in coatings, adhesives, and electronic components.[1][2] Despite its utility, HHPA presents significant health hazards that necessitate stringent safety protocols. The primary concerns are its potential to cause severe eye damage, skin irritation, and, most critically, respiratory and skin sensitization.[3][4]

Physicochemical Properties

A thorough understanding of the physical and chemical properties of a substance is foundational to its safe handling.

| Property | Value | Source |

| CAS Number | 85-42-7 | [5] |

| Molecular Formula | C₈H₁₀O₃ | [6] |

| Molecular Weight | 154.17 g/mol | [6] |

| Appearance | White solid or clear, colorless, viscous liquid | [6] |

| Melting Point | 37.5 °C / 99.5 °F | [5] |

| Boiling Point | 296 °C / 564.8 °F | [5] |

| Flash Point | 143 °C / 289.4 °F | [4] |

| Vapor Pressure | < 1.1 mmHg @ 1 °C | [5] |

| Solubility | Miscible with benzene, toluene, acetone, carbon tetrachloride, chloroform, ethanol, and ethyl acetate; slightly soluble in petroleum ether. Decomposes slowly in contact with water to form hexahydrophthalic acid. | [3][7] |

Toxicological Profile: The "Why" Behind the Precautions

The primary health risks associated with HHPA exposure are:

-

Respiratory Sensitization : This is the most severe health effect.[8] Inhalation of HHPA dust or vapors can lead to an allergic reaction in the respiratory tract, causing symptoms of occupational asthma, such as coughing, wheezing, and shortness of breath.[3][8] The mechanism involves HHPA acting as a hapten, covalently binding to endogenous proteins to form an immunogenic conjugate.[9][10] This triggers an IgE-mediated immune response, leading to the release of inflammatory mediators upon subsequent exposures.[8][9]

-

Skin Sensitization : Prolonged or repeated skin contact can lead to allergic contact dermatitis, characterized by redness, itching, and inflammation.[3][4]

-

Serious Eye Damage : HHPA is a severe eye irritant and can cause serious, potentially irreversible, eye damage.[3][11]

-

Skin and Respiratory Tract Irritation : Even in non-sensitized individuals, HHPA can cause irritation to the skin, eyes, and respiratory tract upon direct contact or inhalation.[4]

The Hierarchy of Controls: A Proactive Approach to Safety

To mitigate the risks associated with HHPA, a systematic approach based on the hierarchy of controls is essential. This prioritizes the most effective control measures.

Caption: Hierarchy of controls for managing exposure to this compound.

Engineering Controls: The First Line of Defense

-

Ventilation : All handling of HHPA, especially when in solid form (potential for dust) or when heated, must be conducted in a certified chemical fume hood with a face velocity of at least 100 feet per minute (0.5 m/s). For highly sensitive operations or when handling larger quantities, a glove box may be necessary.

-

Closed Systems : For reactions involving HHPA, the use of closed systems (e.g., sealed reaction vessels with controlled reagent addition) is highly recommended to minimize the release of vapors.

Administrative Controls: Safe Work Practices and Procedures

-

Standard Operating Procedures (SOPs) : Detailed SOPs for all procedures involving HHPA must be written, approved, and readily available to all personnel. These SOPs should cover weighing, transfer, reaction setup, work-up, and waste disposal.

-

Training : All personnel handling HHPA must receive documented training on its hazards, safe handling procedures, emergency response, and the proper use of PPE.

-

Medical Surveillance : A robust medical surveillance program is crucial for early detection of sensitization. This should include:

-

Pre-placement Screening : A baseline assessment of respiratory health and any history of allergies or asthma.

-

Periodic Monitoring : Annual questionnaires to screen for symptoms of respiratory or skin sensitization. Spirometry (lung function testing) may be indicated based on exposure levels and individual health.

-

Immediate Evaluation : Any employee who develops symptoms suggestive of sensitization should be immediately evaluated by a healthcare professional knowledgeable in occupational medicine. Biological monitoring of HHPA metabolites in urine can be used to assess exposure levels.[12]

-

Personal Protective Equipment (PPE): The Last Line of Defense

While engineering and administrative controls are primary, appropriate PPE is mandatory for all work with HHPA.[13][14][15]

-

Respiratory Protection : For weighing solid HHPA or in situations where dust or vapor concentrations may exceed exposure limits, a NIOSH-approved respirator with an organic vapor/acid gas cartridge and a P100 particulate filter is required.[5] A full-face respirator offers the added benefit of eye protection.[15]

-

Hand Protection : Neoprene or nitrile gloves with a minimum thickness of 0.4 mm are recommended for handling HHPA.[16] Gloves should be inspected for any signs of degradation before each use and changed frequently, especially after direct contact. Never reuse disposable gloves.

-

Eye and Face Protection : Chemical splash goggles that form a tight seal around the eyes are mandatory.[16] A face shield should be worn in conjunction with goggles, especially when there is a risk of splashes or when handling larger quantities.[16]

-

Skin and Body Protection : A lab coat, buttoned completely, is the minimum requirement. For tasks with a higher risk of splashes, a chemically resistant apron or coveralls should be worn.[13] Closed-toe shoes are required in all laboratory settings.[17]

Experimental Protocols: A Step-by-Step Guide to Safe Handling

The following protocols are designed to be self-validating systems, incorporating safety at each step.

Weighing Solid this compound

-

Preparation :

-

Don the required PPE: lab coat, chemical splash goggles, face shield, and appropriate gloves.

-

Ensure the chemical fume hood is operational and the sash is at the appropriate height.

-

Place a tared weigh boat on an analytical balance inside the fume hood.

-

-

Procedure :

-

Carefully open the HHPA container inside the fume hood.

-

Slowly and carefully transfer the desired amount of solid HHPA to the weigh boat using a clean spatula. Avoid generating dust.

-

Securely close the HHPA container.

-

Record the weight.

-

Proceed immediately to the next step (e.g., dissolution) to minimize the time the solid is exposed.

-

-

Decontamination :

-

Wipe the spatula and any contaminated surfaces in the fume hood with a cloth dampened with a suitable solvent (e.g., isopropanol), followed by soap and water. Dispose of the cleaning materials as hazardous waste.

-

Dissolution and Reaction Setup

-

Preparation :

-

Ensure all glassware is clean, dry, and free of any contaminants.

-

Set up the reaction apparatus within the fume hood.

-

-

Procedure :

-

Add the solvent to the reaction vessel.

-

Carefully add the weighed HHPA to the solvent with stirring.

-

If heating is required, use a controlled heating source (e.g., a heating mantle with a temperature controller) and ensure the condenser is functioning correctly.

-

Add other reagents via a dropping funnel or syringe pump to control the reaction rate and exotherm.

-

-

Monitoring :

-

Continuously monitor the reaction for any signs of an uncontrolled exotherm or pressure buildup.

-

Waste Disposal

-

Solid Waste : Contaminated items such as weigh boats, gloves, and paper towels should be placed in a designated, sealed, and labeled hazardous waste container.[18]

-

Liquid Waste :

-

Unused HHPA and reaction mixtures containing HHPA should be collected in a compatible, labeled hazardous waste container.[19] Do not mix with incompatible waste streams.

-

Aqueous waste from work-ups may need to be neutralized before disposal, depending on local regulations.

-

-

Decontamination of Glassware :

-

Rinse glassware with a suitable organic solvent to remove residual HHPA. Collect this rinsate as hazardous waste.

-

Then, wash the glassware with soap and water.

-

Emergency Procedures: Planning for the Unexpected

Spills

-

Small Spills (in a fume hood) :

-

Alert others in the immediate area.

-

Wearing appropriate PPE, absorb the spill with a chemical absorbent pad or inert material (e.g., vermiculite).

-

Carefully sweep up the absorbed material and place it in a sealed, labeled hazardous waste container.[4]

-

Decontaminate the spill area with a suitable solvent, followed by soap and water.

-

-

Large Spills (or any spill outside a fume hood) :

-

Evacuate the immediate area and alert others.

-

Prevent the spread of the spill if it is safe to do so.

-

Contact your institution's emergency response team.

-

Do not attempt to clean up a large spill without specialized training and equipment.

-

Personal Exposure

-

Inhalation :

-

Skin Contact :

-

Eye Contact :

-

Ingestion :

Incompatible Materials

To prevent hazardous reactions, do not store or mix HHPA with the following:

-

Strong oxidizing agents

-

Strong acids and bases

-

Water (slowly hydrolyzes to form hexahydrophthalic acid)[3]

-

Alkali metals[1]

Conclusion

This compound is a chemical that demands respect and careful handling. By understanding its hazardous properties and implementing a multi-layered safety approach based on the hierarchy of controls, researchers can work with this valuable compound while minimizing the risk to their health and safety. Adherence to detailed SOPs, consistent use of appropriate PPE, and a robust medical surveillance program are non-negotiable components of a safe laboratory environment when handling HHPA.

References

- 1. broadview-tech.com [broadview-tech.com]

- 2. Synthesis and Application of Hexahydrophthalic anhydride_Chemicalbook [chemicalbook.com]

- 3. echemi.com [echemi.com]

- 4. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 5. fishersci.com [fishersci.com]

- 6. HEXAHYDROPHTHALIC ANHYDRIDE, ALL ISOMERS | Occupational Safety and Health Administration [osha.gov]

- 7. Hexahydrophthalic anhydride | C8H10O3 | CID 85689 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. stacks.cdc.gov [stacks.cdc.gov]

- 9. Detection of IgE-mediated respiratory sensitization in workers exposed to hexahydrophthalic anhydride - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Frontiers | Chemical respiratory sensitization—Current status of mechanistic understanding, knowledge gaps and possible identification methods of sensitizers [frontiersin.org]

- 11. chemicalbook.com [chemicalbook.com]

- 12. Occupational exposure to hexahydrophthalic anhydride: air analysis, percutaneous absorption, and biological monitoring - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. sams-solutions.com [sams-solutions.com]

- 14. trihydro.com [trihydro.com]

- 15. How to Choose PPE for Chemical Work - Allan Chemical Corporation | allanchem.com [allanchem.com]

- 16. hsa.ie [hsa.ie]

- 17. Recommended PPE to handle chemicals | Bernardo Ecenarro [bernardoecenarro.com]

- 18. campussafety.lehigh.edu [campussafety.lehigh.edu]

- 19. engineering.purdue.edu [engineering.purdue.edu]

An In-depth Technical Guide to the Reaction Kinetics and Thermodynamics of cis-Hexahydrophthalic Anhydride

This guide provides a comprehensive technical overview of the reaction kinetics and thermodynamics of cis-hexahydrophthalic anhydride (HHPA). Designed for researchers, scientists, and professionals in drug development and polymer chemistry, this document synthesizes fundamental principles with practical, field-proven insights into the behavior of this versatile cyclic anhydride.

Introduction: The Significance of this compound

This compound, a saturated cyclic dicarboxylic anhydride, is a cornerstone in the synthesis of a wide array of polymers and organic molecules.[1] Its fully hydrogenated cyclohexane ring imparts distinct properties compared to its aromatic counterpart, phthalic anhydride, notably enhancing weather and UV resistance in resulting polymer formulations.[1] This makes HHPA an indispensable raw material in the production of high-performance polyester and alkyd resins for coatings, as well as a critical curing agent for epoxy resins used in electronics and composite materials.[1][2]

The reactivity and performance of HHPA in these applications are fundamentally governed by its kinetic and thermodynamic profiles. An understanding of these core principles is paramount for optimizing reaction conditions, ensuring product quality, and developing novel applications. This guide will delve into the critical aspects of HHPA's reactivity, exploring the kinetics of its key transformations and the thermodynamic forces that drive them.

Synthesis of this compound: A Thermodynamic Perspective

The industrial production of HHPA is primarily achieved through the catalytic hydrogenation of tetrahydrophthalic anhydride (THPA), which is itself synthesized via a Diels-Alder reaction between maleic anhydride and butadiene.[1] Another route involves the direct hydrogenation of phthalic anhydride.[1] A laboratory-scale synthesis involves the reaction of cis-cyclohexane-1,2-dicarboxylic acid with a dehydrating agent like oxalyl chloride.[3]

The preference for the cis-isomer in many applications stems from its higher reactivity in ring-opening reactions, a consequence of its molecular conformation.[4] The cyclization of cis-cyclohexane-1,2-dicarboxylic acid to form the anhydride is more facile than for the trans-isomer, which often requires higher temperatures to first isomerize to the cis form before cyclization can occur.[4]

Reaction Kinetics of this compound

The kinetics of HHPA's reactions are central to its utility, dictating reaction rates, and influencing the properties of the final products. The key reactions of interest are hydrolysis, esterification, and its role as an epoxy curing agent.

Hydrolysis: A Fundamental Reaction

The hydrolysis of HHPA to its corresponding dicarboxylic acid is a critical reaction, both as a potential side reaction during synthesis and storage, and as a primary degradation pathway in aqueous environments. The reaction is expected to occur due to the presence of functional groups that readily hydrolyze.[5][6]

The hydrolysis of anhydrides, such as acetic anhydride, has been shown to follow pseudo-first-order kinetics in the presence of excess water.[7][8] For HHPA, it has been noted that the hydrolysis kinetics follow Arrhenius behavior, with the reaction exhibiting consistent first-order kinetics even at elevated temperatures.[4]

Experimental Protocol: Determination of Hydrolysis Kinetics using in-situ FTIR Spectroscopy

This protocol outlines a method for determining the pseudo-first-order rate constant for the hydrolysis of HHPA, adapted from methodologies used for acetic anhydride.[7][11]

Objective: To determine the rate constant for the hydrolysis of this compound in an aqueous solution at a constant temperature.

Materials and Equipment:

-

This compound (HHPA)

-

Deionized water

-

Isothermal batch reactor equipped with a stirrer and temperature control

-

In-situ Fourier Transform Infrared (FTIR) spectrometer with an Attenuated Total Reflectance (ATR) probe

-

Computer with data acquisition and analysis software

Procedure:

-

Calibration:

-

Prepare a series of standard solutions of known concentrations of HHPA in a non-aqueous solvent (e.g., acetone) and its hydrolysis product, cis-hexahydrophthalic acid, in water.

-

Acquire the FTIR spectra for each standard solution to create calibration curves that correlate absorbance at specific characteristic peaks with concentration.

-

-

Reaction Monitoring:

-

Charge the isothermal batch reactor with a known volume of deionized water and allow it to reach the desired and stable reaction temperature (e.g., 25°C).

-

Introduce a known amount of HHPA into the reactor with vigorous stirring to ensure rapid dissolution and mixing.

-

Immediately begin acquiring FTIR spectra at regular time intervals. The disappearance of the characteristic anhydride peaks and the appearance of the carboxylic acid peaks will be monitored.

-

-

Data Analysis:

-

Using the Beer-Lambert law and the previously established calibration curves, convert the absorbance data into concentration values for HHPA at each time point.

-

For a pseudo-first-order reaction, the integrated rate law is: ln([A]t/[A]0) = -kt, where [A]t is the concentration of HHPA at time t, [A]0 is the initial concentration, and k is the rate constant.

-

Plot ln([HHPA]t) versus time. The slope of the resulting straight line will be equal to -k.

-

Expected Outcome: This experiment will yield the pseudo-first-order rate constant for the hydrolysis of HHPA under the specified conditions. By repeating the experiment at different temperatures, the activation energy can be determined using the Arrhenius equation.

Esterification: The Gateway to Polyesters

The esterification of HHPA with alcohols is the foundational reaction for the synthesis of polyester and alkyd resins. This reaction typically proceeds in two stages: a rapid, non-catalytic ring-opening reaction to form a monoester, followed by a slower, acid-catalyzed esterification of the second carboxylic acid group.

Studies on the esterification of similar anhydrides, such as phthalic anhydride, have shown that the first step is very fast and essentially irreversible, while the second step is slower and requires a catalyst.[12] The kinetics of the second esterification step often follow a pseudo-first order with respect to the monoester formation.[13]

Epoxy Curing: Cross-linking for Performance

HHPA is a widely used curing agent for epoxy resins, where it reacts with the epoxy groups to form a highly cross-linked polymer network.[2] This cross-linking imparts desirable properties such as high thermal stability, excellent mechanical strength, and superior chemical resistance.[10]

The curing process is complex and involves multiple reactions. The initial reaction is the ring-opening of the anhydride by a hydroxyl group present on the epoxy resin or an added initiator, forming a monoester with a free carboxylic acid group. This carboxylic acid then reacts with an epoxy group to form a hydroxyl ester, which can further react with another anhydride molecule.

The kinetics of this curing process are often studied using Differential Scanning Calorimetry (DSC).[14][15] The apparent activation energy for the curing of an epoxy resin with HHPA in the presence of triethanolamine as a catalyst has been reported to be in the range of 14.1-14.4 kcal/mole.[16] The overall reaction rate is proportional to the concentration of the epoxide, the anhydride, and the catalyst.[16]

Experimental Protocol: Curing Kinetics Analysis using Differential Scanning Calorimetry (DSC)

This protocol describes a method to study the curing kinetics of an epoxy resin with HHPA using non-isothermal DSC.[14][15][17]

Objective: To determine the activation energy and reaction model for the curing of an epoxy-HHPA system.

Materials and Equipment:

-

Diglycidyl ether of bisphenol A (DGEBA) based epoxy resin

-

This compound (HHPA)

-

Catalyst (e.g., a tertiary amine)

-

Differential Scanning Calorimeter (DSC)

-

Hermetic aluminum pans

Procedure:

-

Sample Preparation:

-

Prepare a homogeneous mixture of the epoxy resin, HHPA, and catalyst in the desired stoichiometric ratio.

-

Accurately weigh a small amount of the mixture (typically 5-10 mg) into a hermetic aluminum pan and seal it.

-

-

DSC Measurement:

-

Place the sample pan and an empty reference pan into the DSC cell.

-

Heat the sample from ambient temperature to a temperature where the curing reaction is complete at several different constant heating rates (e.g., 5, 10, 15, and 20 °C/min).

-

Record the heat flow as a function of temperature for each heating rate. An exothermic peak corresponding to the curing reaction will be observed.

-

-

Data Analysis:

-

The total heat of reaction (ΔH_total) is determined by integrating the area under the exothermic peak.

-

The degree of cure (α) at any given temperature is calculated as the ratio of the heat evolved up to that temperature to the total heat of reaction.

-

The activation energy (Ea) can be determined using isoconversional methods, such as the Kissinger or Flynn-Wall-Ozawa methods, which do not require prior knowledge of the reaction model. These methods relate the peak temperature of the exotherm to the heating rate.

-

Expected Outcome: This analysis will provide the activation energy for the curing process and can be used to determine the kinetic model that best describes the reaction, allowing for the prediction of the curing behavior under different thermal conditions.

Thermodynamics of this compound

The thermodynamic properties of HHPA dictate the spontaneity and equilibrium position of its reactions. Key parameters include the enthalpy of formation, Gibbs free energy of formation, and entropy.

The Gibbs free energy change (ΔG) for a reaction, which determines its spontaneity, is related to the enthalpy change (ΔH) and entropy change (ΔS) by the equation: ΔG = ΔH - TΔS. For the hydrolysis of an anhydride, the reaction is typically exothermic (negative ΔH) and results in an increase in the number of molecules, suggesting a positive ΔS. This combination generally leads to a negative ΔG, indicating a spontaneous reaction.

Data Summary

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C8H10O3 | [1][6] |

| Molecular Weight | 154.16 g/mol | [1][6] |

| Melting Point | 32-36 °C | [6][20] |

| Boiling Point | 158 °C at 17 mm Hg | [3] |

| Density | 1.19 g/cm³ at 40 °C | [6] |

| Solubility | Miscible with benzene, toluene, acetone, ethanol | [6] |

Table 2: Kinetic Data for Reactions of Anhydrides

| Reaction | Anhydride | Catalyst | Activation Energy (Ea) | Rate Constant (k) | Reference |

| Epoxy Curing | HHPA | Triethanolamine | 14.1-14.4 kcal/mol | - | [16] |

| Hydrolysis | Phthalic Anhydride | - | - | 7.9 x 10⁻³ s⁻¹ at 25°C | [9] |

| Esterification | 3-Methylphthalic Anhydride | Acid-catalyzed | 79.5 kJ/mol | - | [13] |

Visualizing Reaction Pathways and Workflows

General Reaction Scheme for Epoxy Curing with HHPA

Caption: Epoxy curing mechanism with HHPA.

Experimental Workflow for DSC Kinetic Analysis

Caption: Workflow for DSC kinetic analysis.

Conclusion